Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate

Anticancer Cytotoxicity Thiadiazole

Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate (CAS 1780933-92-7) is a heterocyclic building block from the 1,3,4-thiadiazole family, with molecular formula C₄H₃BrN₂O₂S and a molecular weight of 223.05 g/mol. The compound features a 5-position bromine atom and a 2-position methyl carboxylate ester on the thiadiazole ring.

Molecular Formula C4H3BrN2O2S
Molecular Weight 223.05 g/mol
Cat. No. B13672871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate
Molecular FormulaC4H3BrN2O2S
Molecular Weight223.05 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NN=C(S1)Br
InChIInChI=1S/C4H3BrN2O2S/c1-9-3(8)2-6-7-4(5)10-2/h1H3
InChIKeyUCSCNZJWVORHNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate: Procurement-Ready Physicochemical and Class Baseline


Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate (CAS 1780933-92-7) is a heterocyclic building block from the 1,3,4-thiadiazole family, with molecular formula C₄H₃BrN₂O₂S and a molecular weight of 223.05 g/mol . The compound features a 5-position bromine atom and a 2-position methyl carboxylate ester on the thiadiazole ring. Its computed physicochemical properties include an exact monoisotopic mass of 221.91 g/mol, 5 hydrogen bond acceptor sites, 0 hydrogen bond donor sites, and 2 rotatable bonds, placing it within the fragment-sized chemical space favorable for structure–activity relationship (SAR) exploration and lead optimization campaigns . Commercially available at a standard purity of ≥95% with batch-specific QC documentation (NMR, HPLC, GC) , the compound is supplied for research and development use.

Why Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate Cannot Be Casually Substituted with Other Halogenated Thiadiazole Ester Analogs


Substituting methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate with its chloro, iodo, or des-halo analogs introduces measurable changes across at least three procurement-relevant dimensions: biological potency, synthetic diversification capacity, and molecular recognition. The C–Br bond at the 5-position is chemically distinct for cross-coupling and nucleophilic aromatic substitution compared with the stronger C–Cl bond or the weaker, more labile C–I bond . In the 1,3,4-thiadiazole series, the electronic properties of the 5-substituent modulate inhibitory activity against enzymes such as carbonic anhydrase and kinases in a manner that is not interchangeable among halogens [1]. Even the ester alkyl group matters: the methyl ester provides different solubility, logP, and crystal packing characteristics compared with the ethyl ester, affecting biological assay compatibility and formulation behavior . These differences are quantitative and verifiable; they preclude casual analog replacement without re-validation of synthetic routes and biological readouts.

Quantitative Evidence Guide for Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate: Head-to-Head and Cross-Study Comparator Data


Anticancer Cytotoxicity: Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate Derivative IC₅₀ vs. Ethyl Ester Analog and Class Baseline in Colon and Breast Cancer Cell Lines

A derivative of methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate exhibited an IC₅₀ of 2.44 µM against the LoVo human colon adenocarcinoma cell line after 48 h of treatment . For a comparator, the closely related ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate tested against the HCT116 colon cancer cell line demonstrated an IC₅₀ in the range of 3.29–10 µg/mL (approximately 13.9–42.2 µM, based on MW 237.07 g/mol) . Although the cell lines differ (LoVo vs. HCT116), both are colon adenocarcinoma models, and the methyl ester derivative achieved substantially lower micromolar potency, representing an approximate ≥5.7-fold lower IC₅₀ at the lower end.

Anticancer Cytotoxicity Thiadiazole IC50

Synthetic Versatility: Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate Enables Suzuki and Heck Cross-Coupling Pathways Not Available to Chloro or Des-Halo Analogs

The bromine atom at the 5-position of methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate permits participation in palladium-catalyzed cross-coupling reactions including Suzuki–Miyaura and Heck couplings . In contrast, the 5-chloro analog requires harsher conditions for oxidative addition, and the des-halo (5-H) analog lacks a leaving group entirely, precluding direct cross-coupling diversification. The C–Br bond also enables nucleophilic aromatic substitution with a broad range of nucleophiles (amines, thiols, alkoxides) under milder conditions than the C–Cl bond . This provides a wider synthetic diversification window compared to the chloro variant, which is limited chiefly to amination under forcing conditions .

Cross-coupling Suzuki Heck Nucleophilic substitution Thiadiazole

Rotatable Bond Restriction: Methyl Ester Reduces Conformational Flexibility Relative to Ethyl Ester, Influencing Target Binding Entropy and Crystallization Behavior

Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate possesses 2 rotatable bonds , whereas the corresponding ethyl ester analog (ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate) possesses 3 rotatable bonds owing to the additional methylene group in the ester chain . This reduction in conformational flexibility can translate into a lower entropic penalty upon target binding and improved crystallization propensity, both of which are advantageous in fragment-based drug discovery (FBDD) and structure-based design campaigns [1].

Conformational restriction Rotatable bonds Crystallization Drug design Thiadiazole

Hydrogen Bond Acceptor Profile: Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate Offers 5 HBA Sites, Enhancing Target Engagement Potential vs. Non-Ester or Decarboxylated Analogs

The computed hydrogen bond acceptor (HBA) count for methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate is 5 . This arises from the ester carbonyl oxygen, the ester alkoxy oxygen, and the three heteroatoms of the thiadiazole ring (two nitrogens, one sulfur). By comparison, the corresponding carboxylic acid analog (5-bromo-1,3,4-thiadiazole-2-carboxylic acid) has an HBA count of 4 in its conjugate base form or 4–5 in its neutral form, but with the added complication of a hydrogen bond donor (HBD = 1), introducing polarity and solubility trade-offs . The methyl ester thus preserves a high HBA density without introducing an HBD, maintaining a favorable profile for passive membrane permeability in cell-based assays .

Hydrogen bond acceptor Molecular recognition Thiadiazole Fragment screening

Halogen-Dependent Electronic Tuning: 5-Bromo Substitution Modulates Enzyme Inhibitory Activity Relative to 5-Chloro and 5-Methyl Analogs Across 1,3,4-Thiadiazole Series

Patent and literature surveys of 1,3,4-thiadiazole derivatives demonstrate that the electronic properties of the 5-position substituent directly modulate enzyme inhibitory potency, with bromo-substituted derivatives frequently exhibiting distinct activity profiles compared with chloro or methyl analogs [1]. Specifically, 1,3,4-thiadiazole derivatives have been reported as inhibitors of human carbonic anhydrase isozymes (hCA-I and hCA-II) and various kinases, with the bromine atom's polarizable electron density and optimal van der Waals radius contributing to hydrophobic pocket occupancy and halogen bonding interactions not achievable with smaller halogens (F, Cl) or non-halogen substituents (CH₃) [2][3]. While direct IC₅₀ data for methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate against specific enzymes are not publicly available, class-level SAR trends consistently indicate that the 5-bromo substituent provides a distinct potency and selectivity profile in enzyme inhibition assays [3].

Enzyme inhibition Carbonic anhydrase Halogen effect Structure–activity relationship Thiadiazole

Best Application Scenarios for Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Design for Colon Cancer Kinase Targets

With a derivative IC₅₀ of 2.44 µM against LoVo colon adenocarcinoma cells and a favorable fragment-like profile (MW 223.05, 2 rotatable bonds, 5 HBA, 0 HBD), methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate is a prime candidate for inclusion in fragment screening libraries targeting colon cancer. Its reduced conformational flexibility relative to the ethyl ester analog and absence of HBD relative to the carboxylic acid congener enhance its ligand efficiency metrics, making it suitable for crystallography-enabled fragment elaboration.

Late-Stage Diversification via Suzuki–Miyaura Cross-Coupling in Kinase Inhibitor Optimization

The 5-bromo substituent enables direct participation in palladium-catalyzed Suzuki–Miyaura and Heck cross-coupling reactions , allowing rapid generation of C5-arylated or C5-alkenylated analog libraries. This synthetic versatility is not available with the chloro analog (which requires harsher conditions) or the des-halo analog (which lacks a cross-coupling handle) . Procurement of the bromo variant provides a single starting material for generating structurally diverse compound arrays in kinase inhibitor lead optimization.

Carbonic Anhydrase Inhibitor SAR Exploration

1,3,4-Thiadiazole derivatives have established activity as human carbonic anhydrase inhibitors (hCA-I, hCA-II) . The electronic properties of the 5-bromo substituent offer distinct halogen bonding and hydrophobic pocket occupancy characteristics compared with chloro, fluoro, or methyl alternatives . Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate serves as a key intermediate for generating sulfonamide-conjugated or amide-linked hCA inhibitor candidates, with the methyl ester providing a synthetic handle for further derivatization at the 2-position.

Antibacterial Lead Generation via Hydroxyalkyl Thiadiazole Derivatization

The ethyl ester congener of this compound is explicitly documented as a reactant/reagent for preparing hydroxyalkyl thiadiazole derivatives with antibacterial activity . The methyl ester analog can serve the same synthetic role with the advantage of lower molecular weight (223.05 vs. 237.07 g/mol) and reduced rotatable bond count, potentially yielding antibacterial leads with improved ligand efficiency and pharmacokinetic properties.

Quote Request

Request a Quote for Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.